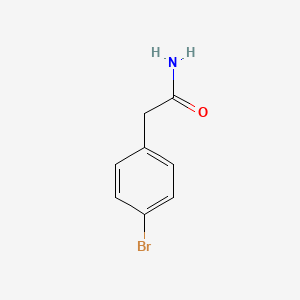

2-(4-Bromophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBARBHKSSXDLMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10292676 | |

| Record name | 2-(4-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74860-13-2 | |

| Record name | 74860-13-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Bromophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Bromophenyl Acetamide and Its Academic Precursors

Direct Synthesis Approaches to 2-(4-Bromophenyl)acetamide

Direct synthesis methods aim to construct the this compound molecule in a single primary transformation from closely related starting materials. These approaches encompass both traditional, well-established laboratory procedures and modern, optimized techniques guided by the principles of green chemistry.

Conventional Reaction Pathways

Conventional syntheses of this compound typically rely on the formation of an amide bond between a 4-bromophenylacetic acid moiety and an amine source. Two principal routes are widely documented: the activation of a carboxylic acid and the use of a more reactive acid chloride.

One common and versatile method involves the coupling of 4-bromophenylacetic acid with an amine using a carbodiimide (B86325) activating agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI). This reaction is generally performed in a suitable solvent like dichloromethane (B109758) and is often facilitated by a base, such as triethylamine (B128534), to neutralize the acid formed during the reaction. iucr.orgnih.govnih.gov This pathway is highly adaptable for creating a wide range of N-substituted derivatives of this compound by varying the amine component. iucr.orgnih.gov

A second major conventional pathway is the reaction of 4-bromophenylacetyl chloride with a desired amine. nih.goviucr.org The acid chloride, being more reactive than the corresponding carboxylic acid, readily undergoes nucleophilic acyl substitution with the amine. This reaction is also typically carried out in a solvent like dichloromethane in the presence of a base such as triethylamine to act as an acid scavenger. nih.goviucr.org

The following table summarizes representative conventional synthesis methods for derivatives of this compound.

Table 1: Conventional Synthesis of this compound Derivatives

| Starting Material 1 | Starting Material 2 | Reagents | Solvent | Key Conditions | Product | Reference(s) |

|---|---|---|---|---|---|---|

| 4-Bromophenylacetic acid | 3-Chloro-4-fluoroaniline | EDCI, Triethylamine | Dichloromethane | Stirred at 273 K for ~3 h | 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide | iucr.org |

| 4-Bromophenylacetic acid | 2-Amino-5-methylpyridine | EDCI, Triethylamine | Dichloromethane | Stirred at 273 K for ~3 h | 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide | nih.gov |

| 4-Bromophenylacetic acid | 2,6-Dimethylaniline | EDCI, Triethylamine | Dichloromethane | Stirred at 273 K for ~3 h | 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide | nih.gov |

| 4-Bromophenylacetyl chloride | 2-Methoxyaniline | Triethylamine | Dichloromethane | Stirred at 273 K for ~3 h | 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide | nih.goviucr.org |

Principles of Green Chemistry in Synthesis Optimization

In response to the growing need for sustainable chemical manufacturing, significant research has focused on developing greener synthetic routes that minimize waste, reduce energy consumption, and avoid hazardous solvents and reagents.

Biocatalysis offers a powerful tool for green synthesis due to the high selectivity and mild operating conditions of enzymes. A notable chemoenzymatic strategy has been developed for producing key precursors to chiral amides. Specifically, Phenylalanine Ammonia (B1221849) Lyase (PAL) enzymes have been used for the asymmetric hydroamination of 4-bromocinnamic acid. researchgate.netscispace.com This enzymatic transformation yields optically pure L-4-bromophenylalanine, a valuable chiral building block, which can subsequently be used in the synthesis of enantiomerically pure amide derivatives. researchgate.net This approach highlights how biocatalysis can be integrated into a multi-step synthesis to generate high-value precursors under environmentally benign, aqueous conditions.

Eliminating solvents is a core principle of green chemistry, leading to the development of solvent-free reaction conditions. Several methods have been reported for the direct formation of amides from carboxylic acids and amines without a solvent medium. These techniques often employ thermal or microwave energy to drive the reaction.

Reported solvent-free amidation methods applicable to this synthesis include:

Microwave-Assisted Synthesis : Using a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN), carboxylic acids and amines can be converted to amides in an open microwave reactor, offering a rapid and efficient process. mdpi.com

Boric Acid Catalysis : Boric acid can catalyze the reaction between a carboxylic acid and urea (B33335) (as an ammonia source) under solvent-free heating conditions. researchgate.netsemanticscholar.org The reaction proceeds by triturating the reactants and then heating the mixture directly. semanticscholar.org

Infrared Irradiation : The direct reaction of a carboxylic acid and an amine can be achieved by heating the solventless mixture with an infrared lamp, providing a convenient and clean procedure. scirp.org

Silane Coupling Agents : Methoxysilanes can act as effective coupling agents for the solvent-free reaction between carboxylic acids and amines, proceeding in good to excellent yields without the need for excluding air or moisture. nih.gov

Table 2: Green, Solvent-Free Amidation Strategies

| Catalyst/Energy Source | Reactant 1 Type | Reactant 2 Type | Key Advantage | Reference(s) |

|---|---|---|---|---|

| Ceric Ammonium Nitrate (CAN) / Microwave | Carboxylic Acid | Amine | Rapid, high yields, no solvent | mdpi.com |

| Boric Acid / Direct Heating | Carboxylic Acid | Urea | Inexpensive catalyst, in-situ ammonia source | researchgate.netsemanticscholar.org |

| Infrared (IR) Light / Direct Heating | Carboxylic Acid | Amine | Clean procedure, few by-products | scirp.org |

| Methoxysilanes / Thermal | Carboxylic Acid | Amine | No exclusion of air/moisture needed | nih.gov |

Photochemical methods, which use light energy to drive chemical reactions, represent another frontier in green synthesis. nih.gov These reactions can often be performed at room temperature, reducing the energy demands associated with thermal heating. While a specific photochemical acetylation to form this compound is not extensively detailed, general strategies in visible-light photoredox catalysis are highly relevant. For instance, an iridium-based photocatalyst has been used for the direct addition of amines to nitriles to form amides under visible light irradiation, demonstrating a mild and efficient process. rsc.org Such strategies provide a robust alternative to traditional condensation reactions, leveraging light to enable controlled radical reactions for amide bond formation under mild conditions. nih.gov

Synthesis of this compound from Key Intermediates

The synthesis of this compound can also be approached via a multi-step sequence involving the preparation and subsequent conversion of stable chemical intermediates. The most prominent intermediates are 4-bromophenylacetic acid and 4-bromophenylacetonitrile.

Synthesis via 4-Bromophenylacetic Acid: 4-Bromophenylacetic acid is the most crucial intermediate for the synthesis of the target amide. It is commercially available but can also be prepared through several routes. A common laboratory preparation involves the bromination of phenylacetic acid. wikipedia.org An industrial-scale process often starts from 4-bromotoluene, which is first brominated to form 1-bromo-4-(bromomethyl)benzene. This is followed by a cyanation reaction to produce 4-bromophenylacetonitrile, which is then hydrolyzed with a base like sodium hydroxide (B78521) to yield 4-bromophenylacetic acid. wikipedia.orgquickcompany.in Once obtained, the 4-bromophenylacetic acid is converted to this compound using the conventional amidation methods described in section 2.1.1.

Synthesis via 4-Bromophenylacetonitrile: 4-Bromophenylacetonitrile serves as another key intermediate. bldpharm.com It can be synthesized by reacting 4-bromobenzyl bromide with sodium cyanide. wikipedia.org The nitrile group can then be converted to the primary amide of this compound. This is typically achieved through controlled partial hydrolysis under either acidic or basic conditions, which must be carefully managed to prevent over-hydrolysis to the carboxylic acid.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-bromo-4-(bromomethyl)benzene |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) |

| This compound |

| 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide |

| 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide |

| 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide |

| 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide |

| 2-Amino-5-methylpyridine |

| 2,6-Dimethylaniline |

| 2-Methoxyaniline |

| 3-Chloro-4-fluoroaniline |

| 4-Bromocinnamic acid |

| 4-Bromophenylacetic acid |

| 4-Bromophenylacetyl chloride |

| 4-Bromophenylacetonitrile |

| 4-Bromotoluene |

| Boric Acid |

| Ceric ammonium nitrate (CAN) |

| Dichloromethane |

| L-4-bromophenylalanine |

| Phenylacetic acid |

| Sodium cyanide |

| Sodium hydroxide |

| Triethylamine |

Reduction of 4-Bromostyrene (B1200502) Derivatives (e.g., 4-bromo-β-nitrostyrene to 2-(4-bromophenyl)ethylamine)

A common pathway to obtain 2-(4-bromophenyl)ethylamine involves the reduction of substituted 4-bromostyrene compounds. For instance, 4-bromostyrene can be nitrated to form 4-bromo-β-nitrostyrene, which is then reduced to the corresponding amine. While direct academic literature on this specific multi-step transformation starting from 4-bromostyrene was not prominently available in the search results, the synthesis of the target amine, 2-(4-bromophenyl)ethylamine, is well-established from various starting materials chemicalbook.com. A related synthesis involves the reductive acetylation of ketoximes, such as 1-(4-bromophenyl)ethanone oxime, which can be converted to N-(1-(4-bromophenyl)vinyl)acetamide using iron(II) acetate, acetic anhydride, and acetic acid in THF orgsyn.org. This highlights alternative routes to similar structural motifs.

Acylation Strategies for 2-(4-Bromophenyl)ethylamine

The conversion of 2-(4-bromophenyl)ethylamine to this compound is typically achieved through acylation. This reaction involves treating the primary amine with an acylating agent. A common laboratory method is the reaction with acetyl chloride or acetic anhydride. For example, the related compound N-2-(4-bromophenyl)ethyl chloroacetamide is synthesized through the reaction of 2-(4-bromophenyl)ethylamine with chloroacetyl chloride smolecule.com. Similarly, propionyl chloride has been used to acylate 1-(4-bromophenyl)ethylamine, yielding N-[1-(4-bromophenyl)ethyl]propionamide in 72% yield, demonstrating a standard amidation procedure thieme-connect.com.

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 1-(4-Bromophenyl)ethylamine | Propionyl chloride | N-[1-(4-bromophenyl)ethyl]propionamide | 72% | thieme-connect.com |

| 4-Bromoaniline (B143363) | Chloroacetyl chloride | N-(4-Bromophenyl)-2-chloro-acetamide | - | nih.gov |

Derivatization Strategies for this compound with Academic Relevance

This compound serves as a scaffold for the synthesis of a wide array of more complex molecules through various derivatization strategies.

N-Substitution Reactions (e.g., N-ethyl, N-benzyl, N-aryl, N-alkylpyrazole derivatives)

The amide nitrogen of this compound and its analogs can be functionalized with various substituents. Palladium-catalyzed cross-coupling reactions are effective for N-arylation. For instance, N-{1-[4-(5-Butylfuran-2-yl)phenyl]ethyl}propionamide can be synthesized from N-[1-(4-bromophenyl)ethyl]propionamide and 2-n-butylfuran using a palladium catalyst thieme-connect.com.

N-alkylation of pyrazole (B372694) rings with acetamide (B32628) side chains is another significant derivatization. The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)acetamide involves the N-alkylation of 4-bromo-1H-pyrazole with chloroacetamide in the presence of potassium carbonate, yielding the product in 78% . Similarly, 2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide is synthesized by alkylating the pyrazole nitrogen of 4-(4-bromophenyl)-1H-pyrazole with chloro-N,N-dimethylacetamide vulcanchem.com.

| Precursor | Reagent | Product | Yield | Reference |

| 4-bromo-1H-pyrazole | Chloroacetamide | 2-(4-bromo-1H-pyrazol-1-yl)acetamide | 78% | |

| 4-(4-Bromophenyl)-1H-pyrazole | Chloro-N,N-dimethylacetamide | 2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide | - | vulcanchem.com |

| N-[1-(4-Bromophenyl)ethyl]propionamide | 2-n-Butylfuran | N-{1-[4-(5-Butylfuran-2-yl)phenyl]ethyl}propionamide | - | thieme-connect.com |

Incorporation into Complex Heterocyclic Systems (e.g., quinoline (B57606), pyrazole, benzoxazole (B165842), triazole)

The this compound moiety is a valuable building block for constructing larger heterocyclic systems.

Quinoline: The Pfitzinger reaction, which involves reacting isatin (B1672199) with 4-bromoacetophenone in ethanol (B145695) under basic conditions, is used to prepare 2-(4-bromophenyl)quinoline-4-carboxylic acid nih.govacs.org. This quinoline derivative can then be further functionalized. For example, its acid hydrazide derivative reacts with 2-chloro-N-aryl-acetamides to form complex structures like 2-(2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazinyl)-N-(substituted phenyl)acetamide nih.govacs.org.

Pyrazole: Pyrazole derivatives can be synthesized by reacting acid hydrazides with β-dicarbonyl compounds. For instance, the acid hydrazide of 2-(4-bromophenyl)quinoline-4-carboxylic acid reacts with acetylacetone (B45752) to produce (2-(4-bromophenyl)quinolin-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone nih.govacs.org. Another route involves the reaction of 2-(4-bromophenyl)acetic acid to create N-(1-(1H-benzo[d] nih.govtriazol-1-yl)-2,2-dimethylpropyl)-2-(4-bromophenyl)acetamide asianpubs.org.

Benzoxazole: Benzoxazole scaffolds can be synthesized incorporating the bromophenyl acetamide structure. One method involves reacting 2-aminophenol (B121084) with carbon disulfide to form benzo[d]oxazole-2-thiol, which is then used in a multi-step synthesis to produce derivatives like 2-(5-((Benzo[d]oxazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-bromophenyl)acetamide d-nb.infonih.gov. Another approach is the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tertbutylphenyl) benzoxazole researchgate.net.

Triazole: Triazole rings can be formed using "click chemistry." For example, 2-azido-N-(4-bromophenyl)acetamide reacts with terminal alkynes like 2-(prop-2-yn-1-yloxy)quinoxaline in the presence of a copper catalyst to yield N-(4-bromophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide with a 93% yield semanticscholar.org. Another strategy involves the S-alkylation of a pre-formed triazole thiol. 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can be alkylated with 2-bromo-1-phenylethanone to form a ketone intermediate mdpi.com.

| Heterocycle | Synthetic Strategy | Precursors | Resulting Compound Example | Reference |

| Quinoline | Pfitzinger Reaction | Isatin, 4-Bromoacetophenone | 2-(4-Bromophenyl)quinoline-4-carboxylic acid | nih.govacs.org |

| Pyrazole | Condensation | 2-(4-bromophenyl)quinoline-4-carbohydrazide, Acetylacetone | (2-(4-Bromophenyl)quinolin-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone | nih.govacs.org |

| Benzoxazole | Multi-step synthesis | 2-Azido-N-(4-bromophenyl)acetamide, Benzo[d]oxazole-2-thiol | 2-(5-((Benzo[d]oxazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-bromophenyl)acetamide | d-nb.infonih.gov |

| Triazole | Click Chemistry | 2-Azido-N-(4-bromophenyl)acetamide, 2-(Prop-2-yn-1-yloxy)quinoxaline | N-(4-bromophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide | semanticscholar.org |

Formation of Schiff Bases and Related Coordination Ligands where this compound Derivatives serve as precursors

Derivatives of this compound are used to synthesize Schiff bases, which are compounds containing a carbon-nitrogen double bond. These are often prepared by the condensation of a primary amine with an aldehyde or ketone. A notable example is the synthesis of the ligand {N-(2-{[(4-bromophenyl)imino]methyl}phenyl)acetamide}. This is achieved by refluxing 2-acetamidobenzaldehyde with 4-bromoaniline in methanol (B129727) with a catalytic amount of glacial acetic acid rdd.edu.iqresearchgate.net. The resulting Schiff base can act as a bidentate ligand, coordinating with metal ions like Cr(III), Fe(III), Co(II), Ni(II), and Cu(II) through the imine nitrogen and the amide nitrogen rdd.edu.iqresearchgate.net.

Chemical Reactivity and Transformation Pathways of 2 4 Bromophenyl Acetamide

Nucleophilic Substitution Reactions

The bromine atom attached to the phenyl ring of 2-(4-bromophenyl)acetamide is susceptible to nucleophilic substitution, although this typically requires specific conditions due to the stability of the aryl-halide bond. The bromine atom can be displaced by various nucleophiles, such as amines or thiols, to introduce new functional groups onto the aromatic ring. smolecule.com These reactions often necessitate the use of catalysts and are generally carried out in polar solvents at elevated temperatures. For instance, the bromine atom can serve as a leaving group in nucleophilic substitution reactions, which is a key step in the synthesis of certain kinase inhibitors and antiviral agents. vulcanchem.com

In a specific example, derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide undergo nucleophilic substitution where the chloroacetamide moiety reacts with substituted anilines. This reaction proceeds via reflux for several hours to yield N-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenylamino)acetamide derivatives. nih.gov

| Reactant | Nucleophile | Product | Conditions |

|---|---|---|---|

| This compound | Amines, Thiols | Substituted Phenylacetamides | Polar solvents, elevated temperatures smolecule.com |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Substituted Anilines | N-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenylamino)acetamide | Reflux, 7-8 hours nih.gov |

Oxidation Reactions

The this compound molecule can undergo oxidation at different sites depending on the reagents and reaction conditions. For instance, the acetamide (B32628) side chain can potentially be oxidized. smolecule.com More specifically, related compounds with a methyl group on the phenyl ring can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). While direct oxidation of the acetamide methylene (B1212753) group in this compound is less commonly reported, the potential exists for transformation to the corresponding oxoacetamide under specific oxidative conditions. For example, 2-azido-1-phenylethanone (B1278753) derivatives can be converted to 2-oxoacetamides. rsc.org

| Starting Material | Oxidizing Agent | Potential Product | Reference |

|---|---|---|---|

| N-(2-Bromo-4-methylphenyl)acetamide (related compound) | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Corresponding carboxylic acid | |

| 2-Azido-1-phenylethanone derivatives (related reaction) | - | 2-Oxoacetamide | rsc.org |

Reduction Reactions

The amide functionality in this compound can be reduced to the corresponding amine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4). smolecule.com The reduction of amides is a fundamental transformation in organic synthesis, providing a route to amines from carboxylic acid derivatives. In a related context, the catalytic reduction of amides to amines can be achieved through methods like hydrosilylation catalyzed by electrophilic phosphonium (B103445) cations. rsc.org

| Starting Material | Reducing Agent/Method | Product | Reference |

|---|---|---|---|

| 2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]acetamide (related compound) | Lithium aluminum hydride (LiAlH4) | Corresponding amine derivative | smolecule.com |

| Amides (general) | Hydrosilylation with electrophilic phosphonium cations | Amines | rsc.org |

Advanced Coupling Reactions involving the this compound Scaffold

The aryl bromide moiety in this compound is a key functional group for participating in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an aryl or vinyl boronic acid to form biaryl compounds. This methodology is widely used in the synthesis of pharmaceuticals and materials.

Heck Reaction: The Heck reaction facilitates the formation of a carbon-carbon bond by coupling the aryl bromide with an alkene. For example, N-(2-bromophenyl)acetamide, an isomer, has been used as a substrate in Heck reactions with ethene to synthesize N-(2-vinylphenyl)acetamide. orgsyn.org

Direct Arylation: this compound can also be a substrate in direct arylation reactions. For instance, it has been coupled with benzoxazoles at room temperature using a palladium acetate/NiXantphos-based catalyst, yielding the 2-aryl benzoxazole (B165842) product. nih.gov This reaction, however, can be challenging due to the acidic N-H bond of the acetamide, which could potentially undergo a competing Buchwald-Hartwig amination. nih.gov

Copper-Catalyzed Etherification: While challenging, the coupling of N-(4-bromophenyl)acetamide with alcohols to form ethers has been explored using copper catalysis. The acidic nature of the amide can inhibit some catalysts, but specific N1,N2-diarylbenzene-1,2-diamine ligands have shown promise in facilitating this transformation at room temperature. nih.gov

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/vinyl boronic acids | Palladium catalyst | Biaryl compounds | |

| Heck Reaction | Alkenes | Palladium catalyst | Substituted alkenes | |

| Direct Arylation | Benzoxazoles | Pd(OAc)2/NiXantphos | 2-Aryl benzoxazoles | nih.gov |

| Copper-Catalyzed Etherification | Alcohols | Copper catalyst with N1,N2-diarylbenzene-1,2-diamine ligands | Aryl ethers | nih.gov |

Spectroscopic Characterization and Structural Elucidation in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei, offering precise information about the connectivity and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-(4-Bromophenyl)acetamide provides distinct signals corresponding to the different types of protons present in the molecule. In a typical analysis, the aromatic protons on the para-substituted benzene (B151609) ring appear as a set of multiplets or distinct doublets in the downfield region, usually between 7.0 and 7.6 ppm. rsc.org The methylene (B1212753) (-CH2-) protons, situated between the phenyl ring and the amide group, typically produce a singlet at approximately 3.9 ppm. ekb.eg The protons of the amide group (-NH2) can be observed as a broad singlet, with its chemical shift being variable depending on the solvent and concentration.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₄) | 7.0 - 7.6 | Multiplet/Doublets |

| Methylene (CH₂) | ~3.9 | Singlet |

| Amide (NH₂) | Variable | Broad Singlet |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the amide group is characteristically found in the highly deshielded region of the spectrum, often around 177-179 ppm. researchgate.net The carbon atoms of the aromatic ring display signals in the range of approximately 121 to 137 ppm. rsc.org The carbon attached to the bromine atom typically appears around 116-121 ppm. rsc.org The methylene carbon (-CH2-) signal is observed further upfield, generally around 66 ppm. researchgate.net

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~177 - 179 |

| Aromatic (C-Br) | ~116 - 121 |

| Aromatic (Other) | ~121 - 137 |

| Methylene (CH₂) | ~66 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Advanced Multidimensional NMR Techniques (e.g., DEPT, COSY, HMBC, HSQC)

To further resolve the structure and assign signals unambiguously, advanced 2D NMR techniques are employed.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps in distinguishing between CH, CH₂, and CH₃ groups. uvic.ca For this compound, a DEPT-135 experiment would show positive signals for the methine (CH) carbons of the aromatic ring and a negative signal for the methylene (CH₂) carbon.

COSY (Correlation Spectroscopy): COSY spectra reveal proton-proton coupling interactions within the molecule. researchgate.net In this compound, correlations would be observed between the adjacent aromatic protons, helping to confirm their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. columbia.edu It would show cross-peaks connecting the methylene protons to the methylene carbon and the aromatic protons to their respective aromatic carbons, confirming the assignments made from 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu For instance, correlations would be expected between the methylene protons and the carbonyl carbon, as well as with the quaternary carbon and ortho-carbons of the phenyl ring. This is crucial for piecing together the molecular framework.

Infrared (IR) Spectroscopy and Vibrational Assignment

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ekb.egnih.gov The IR spectrum of this compound shows characteristic absorption bands that confirm its structure.

The N-H stretching vibrations of the primary amide group are typically observed as two bands in the region of 3163-3362 cm⁻¹. ekb.eg A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the amide group is a prominent feature, usually appearing around 1633-1662 cm⁻¹. ekb.eg The C-N stretching vibration can be found near 1125.7 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretching of the methylene group appears just below 3000 cm⁻¹. ekb.eg The C-Br stretching vibration gives rise to a band in the lower frequency region of the spectrum.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | 3163 - 3362 |

| C-H Stretch (Aromatic) | > 3000 |

| C-H Stretch (Methylene) | < 3000 |

| C=O Stretch (Amide I) | 1633 - 1662 |

| N-H Bend (Amide II) | ~1618 |

| C-N Stretch | ~1126 |

| C-Br Stretch | Lower frequency region |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. ekb.egvulcanchem.com For this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (214.06 g/mol ). nih.gov Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern provides further structural clues. Common fragmentation pathways for such molecules include the loss of the acetamide (B32628) group or parts of it. For instance, cleavage of the bond between the methylene group and the phenyl ring can lead to the formation of a bromobenzyl cation.

X-ray Crystallography for Solid-State Structural Determination

Molecular Conformation Analysis (e.g., dihedral angles, N-H bond orientations)

While a detailed crystallographic analysis for this compound is not extensively documented in publicly available literature, significant insights can be drawn from the study of its closely related derivatives. The analysis of these related structures provides a predictive framework for understanding the conformational properties of the parent compound.

A key derivative, 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide, has been synthesized and its structure elucidated via single-crystal X-ray diffraction. nih.goviucr.org This study reveals critical information about the spatial arrangement of the molecule's constituent parts. The acetamide fragment is significantly twisted relative to the 4-bromophenyl group, forming a dihedral angle of 76.55 (17)°. nih.gov Furthermore, the two aromatic rings (the 4-bromophenyl ring and the 2-methoxyphenyl ring) are not coplanar, exhibiting a dihedral angle of 50.88 (14)° between them. nih.gov This "W-shape" configuration is a result of steric and electronic influences from the substituents. nih.gov

The orientation of the N-H bond in the amide linkage is fundamental to the molecule's role in forming larger crystalline structures. In another related compound, 2-Bromo-N-(4-bromophenyl)acetamide, the conformation of the N-H bond is reported to be anti to both the carbonyl (C=O) and the C-Br bonds in the side chain. nih.gov This orientation is crucial for facilitating specific intermolecular hydrogen bonds that define the crystal's architecture. nih.gov Given these findings in analogous structures, it is highly probable that the N-H bond in this compound also adopts a specific, stable orientation to optimize packing efficiency and intermolecular forces.

Table 1: Dihedral Angles in a this compound Derivative

| Interacting Fragments | Dihedral Angle (°) | Reference Compound |

|---|---|---|

| 4-Bromophenyl group and Acetamide unit | 76.55 (17) | 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide nih.gov |

| 4-Bromophenyl ring and 2-Methoxyphenyl ring | 50.88 (14) |

Supramolecular Interactions in Crystal Packing (e.g., Hydrogen Bonding, C-H···π Interactions)

The assembly of individual molecules into a stable, three-dimensional crystal lattice is directed by a network of non-covalent supramolecular interactions. For arylacetamides, hydrogen bonding and C-H···π interactions are paramount.

In the crystal structure of the derivative 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide, molecules are connected by intermolecular N—H⋯O hydrogen bonds. nih.govresearchgate.net These bonds form between the amide hydrogen (donor) and the carbonyl oxygen (acceptor) of an adjacent molecule, creating chains that propagate through the crystal. nih.govresearchgate.net This primary hydrogen bonding motif is a classic and robust feature in the crystal engineering of amides.

In addition to this primary interaction, weaker C—H···π contacts are also observed. nih.gov These interactions involve a hydrogen atom from a C-H bond pointing towards the electron-rich face of an aromatic ring on a neighboring molecule. Together, the N—H⋯O hydrogen bonds and C—H···π contacts create an intricate and stable three-dimensional network. nih.gov Studies on other related acetamides confirm the importance of these interactions in stabilizing crystal lattices. researchgate.net

Table 2: Key Supramolecular Interactions in Arylacetamides

| Interaction Type | Description | Role in Crystal Packing |

|---|---|---|

| N—H⋯O Hydrogen Bond | An amide N-H group donates a hydrogen to a carbonyl oxygen atom of a neighboring molecule. | Forms robust, directional chains or sheets, acting as the primary organizing force. nih.govnih.gov |

| C—H···π Interaction | A C-H bond interacts with the π-electron cloud of an aromatic ring. | Contributes to the stability of the overall crystal structure by linking the primary hydrogen-bonded chains. researchgate.netnih.gov |

Investigation of Polymorphism in Related Arylacetamides

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical area of study in materials and pharmaceutical sciences. While polymorphism in this compound itself is not documented, research on its structural isomer, N-(4-Bromophenyl)acetamide, provides compelling evidence of this phenomenon in related arylacetamides. researchgate.net

N-(4-Bromophenyl)acetamide has been shown to exist in at least two polymorphic forms. researchgate.net The first, identified at room temperature, crystallizes in an orthorhombic system. researchgate.net More recently, a second polymorph was discovered that crystallizes in a monoclinic system. researchgate.net The two forms differ in their crystal packing and the geometry of their intermolecular interactions. In the monoclinic polymorph, molecules are linked by N—H⋯O hydrogen bonds that form chains, and these chains are further stabilized by weak C—H···π interactions. researchgate.net

The existence of polymorphism in a compound as closely related as N-(4-Bromophenyl)acetamide strongly suggests that this compound may also exhibit polymorphic behavior under different crystallization conditions, such as varying solvents or temperatures. The discovery of different crystalline forms is significant as polymorphs can have different physical properties, including melting point, solubility, and stability.

In-Depth Computational Analysis of this compound Reveals Limited Research

A comprehensive review of scientific literature and chemical databases indicates a notable absence of detailed computational chemistry and molecular modeling studies specifically for the compound this compound.

Computational chemistry is a powerful branch of chemistry that employs computer simulations to solve complex chemical problems, offering insights into molecular structure, properties, and reactivity. For many related compounds, such as isomers like N-(4-bromophenyl)acetamide and other derivatives, extensive DFT studies have been conducted. These studies typically explore optimized molecular geometries, predict vibrational spectra, and analyze electronic characteristics through frontier molecular orbitals (HOMO-LUMO), natural bond orbitals (NBO), and molecular electrostatic potential (MEP) maps.

However, searches for the exact compound this compound yield limited results, mostly confined to its synthesis, basic physical properties, or its use as a fragment in larger, more complex molecules. The specific computational data required to populate a detailed analysis of its intrinsic molecular and electronic properties remains unpublished in the accessible scientific domain.

Therefore, a detailed article on the computational and molecular modeling studies of this compound, as per the specified scientific outline, cannot be generated at this time due to the lack of foundational research and data.

Computational Chemistry and Molecular Modeling Studies of 2 4 Bromophenyl Acetamide

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. In the context of 2-(4-Bromophenyl)acetamide and its derivatives, molecular docking has been instrumental in exploring potential biological activities by simulating interactions with various macromolecules.

Computational studies have explored the interaction of derivatives containing the this compound scaffold with several important biological macromolecules. These investigations aim to predict and understand the binding at a molecular level, providing insights into the compound's potential therapeutic applications.

One area of investigation has been the anticonvulsant potential of N-(4-Bromophenyl)acetamide derivatives. Molecular docking studies have predicted the binding of these compounds to key targets in the central nervous system, such as the Type-A γ-aminobutyric acid receptor (GABAAR) and the gamma-aminobutyric acid-aminotransferase (GABA-AT) enzyme. nih.govmdpi.com These targets are crucial for regulating neuronal excitability, and their modulation is a key mechanism for many anticonvulsant drugs.

In the realm of antimicrobial research, derivatives of this compound have been docked against bacterial enzymes essential for their survival. One such target is DNA gyrase, a type II topoisomerase that controls DNA topology and is a validated target for antibiotics. researchgate.netresearchgate.net Studies have simulated the binding of quinoline-carbohydrazide derivatives incorporating the this compound moiety into the ATP-binding site of Staphylococcus aureus DNA gyrase. researchgate.net

Furthermore, the anticancer potential has been explored by docking N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives and other related structures against various proteins implicated in cancer progression. nih.govresearchgate.net These targets include estrogen receptors (like PDB: 3ERT) and other kinases involved in cell proliferation. nih.gov Similarly, isatin (B1672199) hybrids featuring a 4-bromophenyl acetamide (B32628) pendant have been docked with DNA to predict their binding modes and potential as anticancer agents that interact with genetic material. tandfonline.com

Beyond identifying potential targets, molecular docking elucidates the specific interactions and binding affinities that underpin the ligand-receptor complexes. These details are crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.

For anticonvulsant targets, a derivative, N-(4-Bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)thio-acetamide, showed the highest predicted affinity among a series of studied compounds, with binding energies of -7.0 kcal/mol for the GABAA receptor and -8.0 kcal/mol for the GABA-AT enzyme. nih.govmdpi.com Although these values were lower than the reference drugs phenobarbital (B1680315) (-7.6 kcal/mol) and vigabatrin (B1682217) (-9.0 kcal/mol), the correlation between docking scores and in vivo anticonvulsant activity highlighted the predictive power of the model. nih.gov

Docking studies of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives against antimicrobial and anticancer targets also revealed key interactions. The active compounds displayed good docking scores within the binding pockets of their respective protein targets (PDB IDs: 1JIJ, 4WMZ, and 3ERT), suggesting their potential as lead compounds for further development. nih.govresearchgate.net The acetamide linker was often found to engage in critical hydrogen bonding with catalytic residues. benthamdirect.com For example, docking against VEGFR-2, the carbonyl group of the acetamide linker formed a hydrogen bond with Aspartate1046. nih.gov

The following tables summarize the predicted binding affinities from various molecular docking studies involving derivatives of this compound.

Table 1: Predicted Binding Affinities of N-(4-Bromophenyl)acetamide Derivatives against Anticonvulsant Targets

| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference Drug | Reference Drug Affinity (kcal/mol) | Source |

|---|---|---|---|---|---|

| N-(4-Bromophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide | GABAA Receptor | -7.0 | Phenobarbital | -7.6 | nih.govmdpi.com |

| N-(4-Bromophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide | GABA-AT Enzyme | -8.0 | Vigabatrin | -9.0 | nih.govmdpi.com |

Table 2: Predicted Binding Affinities of Acetamide Derivatives against Cancer-Related Targets

| Derivative Class | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residue | Source |

|---|---|---|---|---|

| Thiazolidine-2,4-diones with acetamide linker | VEGFR-2 (4ASD) | -100.12 | Aspartate1046 | nih.gov |

| Thiazolidine-2,4-diones with acetamide linker | EGFR T790M (3W2O) | -77.08 | Threonine854, Methionine793 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational methods used to understand the relationship between the chemical structures of compounds and their biological activities. These models help in designing new, more potent molecules by identifying the key structural features responsible for their effects.

While specific 3D-QSAR models for this compound are not extensively documented, numerous studies have been conducted on structurally related acetamide derivatives to predict their biological activities, particularly anticonvulsant effects. nih.govbioline.org.br These studies establish a mathematical relationship between the physicochemical properties of a series of compounds and their activities.

For example, QSAR studies on α-substituted acetamido-N-benzylacetamide derivatives have been performed to predict anticonvulsant activity. bioline.org.br In these models, molecular descriptors (numerical representations of chemical properties) are correlated with biological activity. A developed QSAR model for benzylacetamides showed a high correlation coefficient (R²) of 0.900, indicating a strong relationship between the selected structural descriptors and the anticonvulsant activity. bioline.org.br

In the development of inhibitors for other targets, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to acetamide-containing compounds. researchgate.net For a series of 1,6-dihydropyrimidine derivatives with an N-substituted phenyl acetamide side chain, QSAR models were developed to predict antifungal activity. These models were validated internally and externally to ensure their predictive power. researchgate.net Such validated models provide valuable tools for predicting the activity of newly designed compounds before their synthesis, saving time and resources. nih.govresearchgate.net

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For N-arylacetamide derivatives, pharmacophore models have been developed to identify novel inhibitors of targets like Heat shock protein 90 (HSP90). nih.govresearchgate.netresearchgate.net One such model, built from known inhibitors, consisted of four hydrophobic features and two hydrogen bond acceptor features. nih.gov The thioacetamide (B46855) linker in one of the hit compounds was identified as a key feature, with the carbonyl group and sulfur atom acting as two hydrogen bond acceptors, while the two aromatic rings provided the hydrophobic features. tandfonline.com

In another study focusing on DNA gyrase B inhibitors, a 3D pharmacophore model was constructed based on the binding interactions of a known ligand. acs.org The key features identified included hydrogen bond acceptors corresponding to interactions with residues like Arg136, a hydrogen bond donor interacting with Asp73, and another feature interacting with Asn46. acs.org This model was then used to screen large compound libraries, leading to the identification of new potential inhibitors with a benzoxazine (B1645224) acetamide scaffold. acs.org

These studies collectively indicate that for the broader class of (4-bromophenyl)acetamide derivatives, the key pharmacophoric features generally involve:

A hydrophobic/aromatic group: Provided by the 4-bromophenyl ring.

A hydrogen bond acceptor: The carbonyl oxygen of the acetamide group. tandfonline.com

A hydrogen bond donor: The N-H group of the acetamide linkage. nih.gov

A second hydrophobic/aromatic region: Connected to the acetamide nitrogen, which is crucial for activity in many analogs. nih.gov

The precise arrangement and distances between these features are critical for effective binding to a specific biological target. researchgate.net

Based on a comprehensive review of available scientific literature, it is not possible to generate a thorough and scientifically accurate article focusing solely on the chemical compound “this compound” that adheres to the specific outline provided.

There is a significant lack of published research detailing the biological activities of this exact compound within the requested framework. The available studies focus on derivatives, isomers, or more complex molecules that contain a bromophenyl or acetamide moiety, rather than "this compound" itself.

Therefore, constructing an article with dedicated sections on its specific antibacterial efficacy, antifungal efficacy, mechanism of antimicrobial action, cytotoxic effects on cancer cell lines, and inhibition of specific cellular pathways would be based on speculation and extrapolation from related but distinct compounds. This would not meet the required standards of scientific accuracy for the requested subject.

Biological Activity and Structure Activity Relationship Sar Studies

Anti-inflammatory and Analgesic Properties

Derivatives of the phenylacetamide core structure have been investigated for their potential to alleviate inflammation and pain. Studies on related 2-(substituted phenoxy)acetamide derivatives have shown that the presence of halogens on the aromatic ring can be favorable for both anti-inflammatory and analgesic activities. nih.govresearchgate.netnih.gov For instance, certain N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide derivatives have exhibited notable anti-inflammatory and analgesic effects. nih.govresearchgate.netnih.gov

The mechanism of action for these properties is often linked to the inhibition of enzymes like cyclooxygenase (COX), which are pivotal in the inflammatory pathway. nih.gov The structural modifications of the core acetamide (B32628) moiety play a crucial role in determining the potency of these effects. Research into amide derivatives of other nonsteroidal anti-inflammatory drugs (NSAIDs) has also shown that modifying the carboxylic acid group into various amides can lead to compounds with significant analgesic and anti-inflammatory profiles. benthamscience.com While direct studies on 2-(4-Bromophenyl)acetamide are specific, the broader class of halogenated phenylacetamide derivatives shows promise in this therapeutic area. frontiersin.org

Enzyme Inhibition Studies

The this compound scaffold has been a valuable template for designing inhibitors of various clinically relevant enzymes.

Cholinesterase Inhibition

Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key targets in the management of neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov

Synthetic derivatives incorporating a brominated phenyl group have shown potential as cholinesterase inhibitors. For example, N-substituted derivatives of brominated 2-phenitidine have been identified as valuable inhibitors of both AChE and BChE. nih.gov Specifically, compounds such as N-(2-Chlorobenzyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide and N-(2-Bromoethyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide have demonstrated good inhibitory activity against BChE. nih.gov The data from these studies highlight the importance of the bromo-substituted phenyl ring in interacting with the active site of the enzyme.

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| N-(2-Chlorobenzyl-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (6k) | BChE | 42.21 ± 0.25 |

| N-(2-Bromoethyl-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (6d) | BChE | 45.31 ± 0.17 |

| Eserine (Standard) | BChE | 0.85 ± 0.0001 |

Tyrosinase Inhibition (for specific derivatives)

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for developing agents for hyperpigmentation disorders. nih.govnih.gov While direct tyrosinase inhibition by this compound is not extensively documented, derivatives containing the 4-bromophenyl moiety have been evaluated. In a study on isopropylquinazolinone derivatives, a compound featuring a 4-bromophenyl group demonstrated notable antioxidant activity, with a 41.44% inhibition at a concentration of 100 µM. nih.gov Antioxidant properties are often correlated with the ability to inhibit tyrosinase.

The structure of tyrosinase inhibitors often includes phenolic hydroxyl groups that can chelate the copper ions in the enzyme's active site. dergipark.org.tr The development of potent tyrosinase inhibitors frequently involves incorporating scaffolds that can mimic the natural substrate, L-tyrosine.

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. mdpi.com Consequently, CDK inhibitors are a major focus of anticancer drug development. mdpi.com Phenylacetamide derivatives have been explored as potential CDK inhibitors.

A study on a phenylacetamide resveratrol (B1683913) derivative revealed that it could induce cell cycle arrest at the G1 phase in breast cancer cells. mdpi.com This effect was accompanied by a dose-dependent decrease in the expression of cyclin D1 and CDK4. mdpi.com This suggests that the phenylacetamide scaffold can serve as a basis for designing molecules that interfere with the cell cycle machinery. While this research did not specifically use a 4-bromo substitution, it highlights the potential of the broader phenylacetamide class to target CDKs. Further research into specifically brominated derivatives could yield potent and selective CDK inhibitors.

Monoamine Oxidase-A (MAO-A) Inhibition (for related phenylacetamide derivatives)

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin (B10506) and norepinephrine. nih.gov Inhibitors of MAO-A are used as antidepressants. nih.gov The phenoxyacetamide scaffold, which is structurally related to phenylacetamide, has been the subject of quantitative structure-activity relationship (QSAR) studies for MAO-A inhibition. researchgate.net These studies aim to correlate the chemical structure of compounds with their biological activity, providing a roadmap for designing more potent inhibitors. researchgate.net Chalcone (B49325) analogs, which also share structural motifs with phenylacetamide derivatives, have been synthesized and evaluated as inhibitors of both MAO-A and MAO-B. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Investigations

The biological activity of this compound derivatives is intricately linked to their chemical structure. SAR studies provide critical insights into how different functional groups and structural modifications influence their therapeutic effects.

For anti-inflammatory and analgesic properties , the presence and position of halogen substituents on the phenyl ring are significant. Halogens can alter the electronic properties and lipophilicity of the molecule, affecting its ability to bind to target enzymes like COX. nih.govresearchgate.net

In the context of cholinesterase inhibition , the brominated phenyl ring appears to be a key feature for interacting with the enzyme's active site. The nature of the substituent on the acetamide nitrogen also plays a critical role in determining the inhibitory potency and selectivity between AChE and BChE. nih.gov

For CDK inhibition , SAR studies on related phenylacetamide derivatives indicate that modifications to the phenyl ring and the acetamide chain can influence the compound's ability to decrease the expression of key cell cycle proteins like CDK4. mdpi.com

Influence of Halogen Substituents (e.g., Bromine, Fluorine, Chlorine) on Biological Activity

The nature and position of halogen substituents on the phenyl ring of 2-phenylacetamide (B93265) derivatives play a crucial role in modulating their biological activity. Studies have shown that the type of halogen (bromine, fluorine, or chlorine) can significantly influence the potency and selectivity of these compounds.

In a series of N-substituted-2-amino-4-arylthiazoles derived from a phenylacetamide core, the antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) was found to be dependent on the halogen substituent on the phenyl ring. The activity trend observed was 4-Fluoro > 4-Chloro > 4-Bromo, suggesting that a 4-fluoro substitution on the benzene (B151609) ring is most favorable for enhancing antibacterial activity. mdpi.com Furthermore, it was noted that compounds with electron-withdrawing substituents at the 4-position of the phenyl ring exhibited higher bactericidal activity against Xoo, Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzicola (Xoc) compared to those with electron-donating groups. mdpi.com

The quantitative structure-activity relationship (QSAR) for a series of substituted phenols has demonstrated a strong correlation between toxicity and molecular descriptors like the logarithm of the 1-octanol/water partition coefficient (log Kow) and the Hammett sigma constant (σ). nih.gov This suggests that the lipophilicity and electronic effects of the halogen substituents are key determinants of biological activity. In another study on cobalt bis(dicarbollide) derivatives, a correlation between the lipophilicity of the compounds and their activity towards both bacteria and human cell lines was highlighted, emphasizing the importance of conscious design to optimize biological outcomes. rsc.org Specifically, increasing the atomic mass of the halogen substituent was found to improve the biological activity. rsc.org

In the context of anticancer activity, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated. nih.gov The results indicated that these compounds act as potent anticancer agents, particularly against the PC3 (prostate carcinoma) cell line. nih.gov

Table 1: Influence of Halogen Substituents on Antibacterial Activity

| Compound Analogue | Halogen Substituent (Position 4) | Relative Antibacterial Activity against Xoo |

|---|---|---|

| A1 | Fluorine | +++ |

| A4 | Chlorine | ++ |

| A7 | Bromine | + |

Data derived from a study on N-phenylacetamide derivatives containing 4-arylthiazole moieties. mdpi.com Activity is represented qualitatively.

Impact of Nitrogen Substituents on the Acetamide Moiety on Biological Response

Modifications to the nitrogen atom of the acetamide moiety in 2-phenylacetamide derivatives have a profound impact on their biological response. SAR studies have explored how different substituents on the amide nitrogen influence activity, revealing preferences for certain structural features.

A study on novel phenylacetamides as sodium channel blockers, structurally related to N-[3-(2,6-dimethyl-1-piperidinyl)propyl]-α-phenylbenzeneacetamide, demonstrated that a secondary amide linkage is preferred for activity. nih.gov The research also indicated that the lipophilicity of the amine portion of the molecule plays a significant role, with an increase in lipophilicity leading to more potent sodium channel blockade. nih.gov Furthermore, the presence of a phenyl ring near the amine was found to increase inhibitory potency, and a three-carbon spacer between the amide and amine was determined to be optimal. nih.gov

In a different therapeutic area, substituted acetamide derivatives were designed and synthesized as potential butyrylcholinesterase (BChE) inhibitors for the treatment of Alzheimer's disease. nih.govnih.gov The evaluation of these compounds revealed that specific substitutions on the acetamide nitrogen led to significant BChE inhibition. nih.gov For instance, compound 8c in one study exhibited the most potent inhibition against BChE with an IC50 value of 3.947 ± 0.15 μM. nih.gov

N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate have been investigated as potential urease inhibitors. royalsocietypublishing.org The study showed that an unsubstituted N-phenylacetamide derivative exhibited better inhibitory potential against urease compared to substituted analogues. royalsocietypublishing.org A notable decrease in activity was observed with the introduction of a 2-carboxymethyl group on the phenylacetamide ring. royalsocietypublishing.org

Table 2: Structure-Activity Relationship of N-Substituted Phenylacetamides as Sodium Channel Blockers

| Structural Feature | Observation |

|---|---|

| Amide Linkage | Secondary amide is preferred. |

| Amine Portion | Increased lipophilicity enhances activity. |

| Amine Substituent | Presence of a phenyl ring increases potency. |

| Spacer Length | A three-carbon spacer between amide and amine is optimal. |

Findings are based on a study of novel phenylacetamide sodium channel blockers. nih.gov

Role of Heterocyclic Moiety Incorporation (e.g., quinoline (B57606), pyrazole (B372694), benzoxazole (B165842), triazole) on Efficacy and Selectivity

The incorporation of various heterocyclic moieties into the this compound scaffold is a common strategy to enhance biological efficacy and selectivity. These heterocyclic rings can introduce new binding interactions with biological targets and modulate the physicochemical properties of the parent molecule.

Quinoline: Quinoline and its derivatives are known to possess a wide range of biological activities, including antimalarial, antibacterial, antifungal, anticonvulsant, anti-inflammatory, and analgesic properties. nih.gov The fusion of a quinoline ring to other pharmacophores can lead to compounds with improved therapeutic potential. benthamscience.comresearchgate.net

Pyrazole: Pyrazole-containing compounds are recognized for their diverse pharmacological activities, such as anti-inflammatory, antimicrobial, anticancer, and antiviral effects. nih.govorientjchem.orgrsc.org A series of novel pyrazole derivatives containing an acetamide bond were designed and synthesized as potential BRAFV600E inhibitors. nih.gov One of the compounds, 5r , demonstrated potent inhibitory effects against BRAFV600E and the A375 cell line, with IC50 values of 0.10 ± 0.01 μM and 0.96 ± 0.10 μM, respectively. nih.gov

Benzoxazole: Benzoxazole derivatives have been investigated for their antiprotozoal and anticancer activities. nih.govdoaj.orgresearchgate.net In one study, benzoxazole-benzamide conjugates linked via a 2-thioacetamido bridge were designed as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov Several of these compounds displayed excellent cytotoxic activity against HCT-116 and MCF-7 cancer cell lines. nih.gov The amidation of 3-benzoxazolyl aniline (B41778) with a chloroacetyl functional group resulted in a compound with good antimalarial activity and moderate inhibitory activities against leishmanial and trypanosomal species. doaj.org

Triazole: Triazole moieties are integral to many biologically active compounds, exhibiting antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netfrontiersin.orglongdom.orglongdom.org A series of novel 1,3,4-triazole-containing acetamide derivatives were discovered as potent neuraminidase inhibitors. nih.gov Compound 5c from this series showed the best inhibitory activity with an IC50 of 0.11 μM, which was comparable to the positive control oseltamivir (B103847) carboxylate (OSC). nih.gov

Table 3: Biological Activities of this compound Derivatives with Incorporated Heterocycles

| Heterocyclic Moiety | Target/Activity | Key Findings |

|---|---|---|

| Pyrazole | BRAFV600E Inhibition | Compound 5r showed an IC50 of 0.10 μM against BRAFV600E. nih.gov |

| Benzoxazole | VEGFR-2 Inhibition, Anticancer | Unsubstituted benzoxazole with a cyclohexyl group was a potent VEGFR-2 inhibitor (IC50 = 0.268 µM). nih.gov |

High-Throughput Screening Methodologies for Biological Activity Profiling

High-throughput screening (HTS) is a powerful technology used in drug discovery to rapidly assess the biological or biochemical activity of a large number of compounds. nih.gov This methodology is crucial for identifying "hit" compounds, which are molecules that exhibit a desired activity in a given assay and serve as starting points for lead optimization. nih.gov

HTS assays are typically automated and involve the use of microplate-based formats to conduct thousands of assays in a short period. springernature.com The readouts for these assays can be based on various detection methods, including fluorescence, luminescence, and absorbance. nih.gov For instance, a fluorescence-based HTS assay has been developed to identify HIV-1 inhibitors. springernature.com

In the context of this compound and its derivatives, HTS would be employed to screen libraries of these compounds against a panel of biological targets to identify novel activities. The data generated from HTS can provide valuable insights into the SAR of a compound series and guide the design of more potent and selective molecules. nih.gov For example, HTS was instrumental in the discovery of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. nih.gov

The vast amount of data generated from HTS is managed and analyzed using sophisticated informatics tools. Publicly available databases, such as PubChem, house a wealth of HTS data, providing a valuable resource for the scientific community. nih.gov The evolution of HTS-mass spectrometry (HTS-MS) has further expanded the capabilities of screening, allowing for rapid analysis with high sensitivity and specificity. chemrxiv.org

While specific HTS campaigns focused solely on this compound are not detailed in the provided context, the principles of HTS are broadly applicable to the discovery and profiling of the biological activities of this and other chemical scaffolds.

Potential Applications in Advanced Materials Science

Utilization in the Development of Novel Polymers and Coatings

A review of available scientific literature did not yield specific research detailing the direct utilization of 2-(4-Bromophenyl)acetamide as a monomer or additive in the synthesis of novel polymers and coatings. The amide and phenyl functionalities, in principle, allow for its incorporation into polymer chains, potentially imparting properties such as thermal stability or flame retardancy due to the presence of the bromine atom. However, specific studies demonstrating this application for this compound are not prominent in the current body of research.

Exploration of Unique Optical and Electrical Properties for Functional Materials

While comprehensive studies on the unique optical and electrical properties of this compound itself are limited, research into its derivatives provides insight into the potential of the core structure for developing functional materials. The interplay between the electron-withdrawing bromine atom and the acetamide (B32628) group can influence the electronic landscape of the molecule, which is a key factor for optical applications.

A study on a series of acetamide-chalcone derivatives investigated their nonlinear optical (NLO) properties, which are crucial for applications like bio-imaging and photodynamic therapy. nih.gov One of the compounds synthesized and studied was N-[4-[3-(4-Bromophenyl)-1-oxo-2-propen-1-yl]phenyl]acetamide, a molecule that incorporates the 4-bromophenyl and acetamide moieties into a larger chalcone (B49325) structure. nih.gov

The research focused on two-photon absorption (2PA), a nonlinear optical process. The findings showed that the nature of the substituent on the phenyl ring, such as the bromine atom in the derivative, plays a role in the molecule's photophysical properties. nih.gov Specifically, the presence of the acetamide group in conjunction with the bromophenyl group influenced the 2PA cross-section values. nih.gov

Below is a data table summarizing the findings for the relevant derivative from the study.

| Compound Name | Abbreviation | Substituent Group | Max. Wavelength (nm) | 2PA Cross-Section (GM) |

| N-[4-[3-(4-Bromophenyl)-1-oxo-2-propen-1-yl]phenyl]acetamide | ChBr | -Br | ~650 | ~20 |

Data sourced from a study on acetamide-chalcone derivatives. nih.gov

This research on a complex derivative underscores that the 4-bromophenyl acetamide framework can be a component of larger molecules with interesting optical properties. nih.gov However, further dedicated research is required to isolate and understand the specific contributions of this compound to the optical and electrical properties of materials and to fully explore its potential in the design of novel functional materials.

Environmental Considerations in Chemical Research and Application

Adherence to Green Chemistry Principles in Synthetic Route Design

The synthesis of 2-(4-Bromophenyl)acetamide can be approached through various chemical reactions. Evaluating these routes through the lens of green chemistry principles—such as waste prevention, atom economy, use of less hazardous chemical syntheses, and energy efficiency—is crucial for sustainable chemical production.

One potential synthetic route is the Willgerodt-Kindler reaction , which can convert 4-bromoacetophenone to this compound. wikipedia.orgorganic-chemistry.org This reaction involves heating the ketone with sulfur and an amine, such as morpholine, followed by hydrolysis of the resulting thioamide. wikipedia.org Recent advancements in this reaction have explored more environmentally friendly conditions, such as microwave-assisted heating and solvent-less reactions, which align with green chemistry principles by reducing energy consumption and solvent waste. researchgate.net

Another common method for synthesizing amides is the reaction of a carboxylic acid or its derivative with an amine. In the context of this compound, this would involve the reaction of 4-bromophenylacetic acid with ammonia (B1221849) or an ammonia equivalent. While effective, this route may require the use of coupling agents or conversion of the carboxylic acid to a more reactive species like an acid chloride, which can generate stoichiometric waste.

A comparison of these potential synthetic strategies from a green chemistry perspective is summarized in the table below.

| Green Chemistry Principle | Willgerodt-Kindler Reaction (Modern Approach) | Classical Amide Synthesis (from Carboxylic Acid) |

|---|---|---|

| Waste Prevention | Solvent-less or reduced solvent conditions can minimize waste. Byproducts can include sulfur-containing compounds. | Can generate significant waste from coupling agents or conversion to acid chlorides. |

| Atom Economy | Can have moderate to good atom economy, especially in one-pot variations. | Atom economy can be lower due to the use of stoichiometric activating agents. |

| Use of Less Hazardous Chemicals | Uses elemental sulfur and amines (e.g., morpholine), which have associated hazards. | May involve hazardous reagents like thionyl chloride to form acid chlorides. |

| Energy Efficiency | Microwave-assisted synthesis can significantly reduce reaction times and energy input compared to conventional heating. researchgate.net | Often requires heating for extended periods. |

Degradation Pathways in Environmental Matrices (e.g., Microbial Degradation)

The fate of this compound in the environment is largely determined by its susceptibility to degradation. The primary degradation pathways are expected to be microbial degradation and, to a lesser extent, abiotic hydrolysis.

While specific studies on the microbial degradation of this compound are limited, educated predictions can be made based on the degradation of structurally similar compounds, such as acetanilide (B955) herbicides. nih.gov Microbial degradation is a crucial factor in determining the environmental persistence of these types of compounds. nih.gov For chloroacetanilide herbicides, biodegradation is often partial and cometabolic, with the cleavage of the ring structure being a slow process. nih.gov

The likely microbial degradation of this compound would proceed through two main initial steps:

Hydrolysis of the amide bond: This would be catalyzed by microbial amidase enzymes, leading to the formation of 4-bromophenylacetic acid and ammonia.

Dehalogenation: The bromine atom on the phenyl ring could be removed through either reductive or oxidative dehalogenation by microbial enzymes. This would result in the formation of phenylacetamide or other hydroxylated intermediates.

Following these initial steps, the resulting intermediates would likely be further metabolized, potentially leading to the cleavage of the aromatic ring and eventual mineralization to carbon dioxide, water, and inorganic bromide. It has been noted that for some brominated flame retardants, complete debromination can occur within a few days under aerobic conditions by bacterial consortia. mdpi.com

The table below outlines the potential degradation products of this compound in environmental matrices.

| Degradation Pathway | Potential Intermediate Products | Environmental Matrix |

|---|---|---|

| Microbial Amide Hydrolysis | 4-Bromophenylacetic acid, Ammonia | Soil, Water, Sediment |

| Microbial Dehalogenation | Phenylacetamide, Hydroxylated phenylacetamides | Soil, Water, Sediment |

| Further Microbial Metabolism | Catechols, Ring cleavage products | Soil, Water, Sediment |

| Abiotic Hydrolysis | 4-Bromophenylacetic acid, Ammonia | Water (pH dependent) |

Potential for Bioaccumulation and Persistence in Ecosystems

The potential for a chemical to bioaccumulate in organisms and persist in the environment is a significant concern. For this compound, these properties can be predicted based on its physicochemical properties and by analogy to related compounds.

The octanol-water partition coefficient (Log Kow) is a key indicator of a substance's potential to bioaccumulate. A low Log Kow generally suggests a lower likelihood of bioaccumulation. The predicted XLogP3 value for this compound is 1.7, which indicates a relatively low potential for bioaccumulation. nih.gov This is further supported by safety data for the related compound N-(4-bromophenyl)-acetamide, which suggests that persistence is unlikely due to its water solubility. fishersci.iefishersci.com

However, it is important to consider that brominated aromatic compounds as a class are often associated with persistence and bioaccumulation. nih.gov Therefore, while the predicted data for this compound suggests a lower risk, experimental data would be necessary for a definitive assessment.

The table below summarizes the predicted and inferred properties of this compound related to its bioaccumulation and persistence.

| Parameter | Predicted/Inferred Value or Property | Implication |

|---|---|---|

| XLogP3 | 1.7 nih.gov | Low potential for bioaccumulation. |

| Water Solubility | Expected to be soluble based on related compounds. fishersci.ie | Lower likelihood of partitioning into fatty tissues and persisting in sediment. |

| Persistence | Persistence is considered unlikely for similar compounds. fishersci.ie | Suggests the compound may be degraded in the environment. |

| Comparison to Class | Brominated aromatic compounds are often persistent and bioaccumulative. nih.gov | Caution is warranted despite favorable predictions for the specific compound. |

Future Research Directions and Translational Potential

Optimization of Synthetic Protocols for Enhanced Efficiency and Cost-Effectiveness

While laboratory-scale synthesis of 2-(4-Bromophenyl)acetamide and its analogues has been established, typically through the acylation of 4-bromoaniline (B143363) with a suitable acetyl derivative, significant opportunities exist for process optimization. Future research should focus on developing synthetic protocols that are not only high-yielding but also economically viable and scalable.

Key areas for investigation include:

Catalyst Efficiency: Exploring alternative and more efficient catalysts, such as palladium-based systems used in cross-coupling reactions, could enhance reaction rates and yields. mdpi.com Optimization studies, similar to those performed for Suzuki-Miyaura reactions, could identify the ideal catalyst loading to minimize costs while maximizing output. mdpi.com

Solvent and Reagent Selection: A shift towards greener and more cost-effective solvents and reagents is crucial. This involves minimizing the use of hazardous chemicals and exploring reaction conditions that reduce energy consumption and waste production.

Flow Chemistry: The adoption of continuous flow manufacturing processes could offer superior control over reaction parameters (temperature, pressure, and stoichiometry), leading to higher consistency, improved safety, and easier scale-up compared to traditional batch processing.

By focusing on these areas, the production of this compound can be made more efficient, paving the way for its broader availability for extensive biological and materials science research.

Broadening Comprehensive Biological Screening Against Diverse Therapeutic Targets